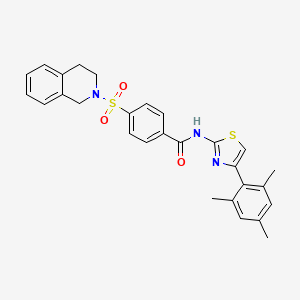

4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(4-间甲苯基噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

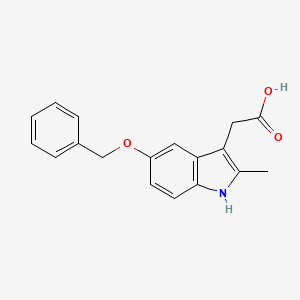

The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide" is a heterocyclic derivative that falls within the class of compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The core structure of this compound includes a dihydroisoquinoline moiety linked to a benzamide group, which is further modified with a sulfonyl group and a mesitylthiazol moiety. This type of structure is known to interact with various biological targets and has been explored for its potential in treating diseases and as a tool in chemical synthesis .

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves the use of visible-light-promoted reactions, as seen in the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are synthesized via a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 . Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones is achieved through a visible light-induced direct difluoromethylation or trifluoromethylation of N-methacryloyl benzamides . These methods highlight the importance of photoredox catalysis in constructing complex molecules that include the dihydroisoquinoline scaffold.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. Additionally, crystallographic studies have been conducted to ascertain the conformational features of these molecules, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Compounds with the dihydroisoquinoline moiety are versatile in chemical reactions. They can undergo further functionalization, as demonstrated by the conversion of the synthesized products into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives through reduction with NaBH4 . The presence of the sulfonyl group also allows for selective inhibition of enzymes, as seen in the inhibition of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 by 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural characteristics. The presence of different substituents can affect their solubility, stability, and reactivity. The physicochemical parameters of these compounds are often correlated with their biological activities, as seen in the study of their psychotropic, anti-inflammatory, and cytotoxic effects . The ability to induce specific biological responses, such as sedative action or anti-inflammatory activity, is closely related to the molecular structure and physicochemical properties of these compounds.

科学研究应用

抗癌潜力

邵等人的一项研究(2014 年)讨论了 2-取代-3-磺酰氨基-5-(喹唑啉-6-基或喹啉-6-基)苯甲酰胺作为 PI3K 抑制剂和抗癌剂的新型结构的合成。该研究重点介绍了这些化合物对人类癌细胞系的抗增殖活性,展示了它们作为有效的 PI3K 抑制剂和抗癌剂的潜力。结构与指定化学物质相似的化合物 1a 对裸鼠 U-87 MG 异种移植模型中的 PI3K/AKT/mTOR 通路和肿瘤生长表现出显着的抑制活性,表明了抗癌研究的一个有希望的途径 (邵等人,2014)。

合成和表征

刘等(2016 年)展示了通过可见光促进反应合成杂环衍生物,从而产生了 4-(磺酰甲基)异喹啉-1,3(2H,4H)-二酮。本研究为合成结构与“4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(4-间甲苯基噻唑-2-基)苯甲酰胺”相似的化合物的合成方法提供了宝贵的见解,突出了可见光在促进高效化学反应中的作用 (刘等人,2016)。

精神和抗炎活性

Zablotskaya 等(2013 年)合成了一系列新的 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙烷/丙酰胺衍生物,并评估了它们的向精神、抗炎和体外细胞毒性筛选。这些化合物显示出显着的镇静作用、高抗炎活性、选择性细胞毒性作用和对肿瘤细胞系的 NO 诱导能力。本研究说明了与“4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(4-间甲苯基噻唑-2-基)苯甲酰胺”在结构上相关的化合物对治疗各种疾病的治疗潜力 (Zablotskaya 等,2013)。

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S2/c1-18-14-19(2)26(20(3)15-18)25-17-35-28(29-25)30-27(32)22-8-10-24(11-9-22)36(33,34)31-13-12-21-6-4-5-7-23(21)16-31/h4-11,14-15,17H,12-13,16H2,1-3H3,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVVEDYNJNLEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)

![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)

![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)